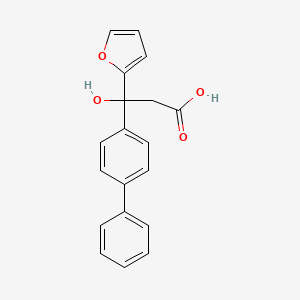

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

CAS No.: 71315-17-8

Cat. No.: VC18485282

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71315-17-8 |

|---|---|

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |

| Standard InChI Key | BAHQNJTUXOYSSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid, reflects its three-dimensional arrangement:

-

A biphenyl group (4-phenylphenyl) provides planar aromaticity and hydrophobic character.

-

A furan ring introduces heterocyclic reactivity and electron-rich π-systems.

-

The α-hydroxy acid backbone (3-hydroxypropanoic acid) enables hydrogen bonding and chiral center formation.

The (+)-enantiomer’s absolute configuration remains unspecified in available literature, though its stereochemistry likely influences biological interactions.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71315-16-7 / 71315-17-8 | |

| Molecular Formula | C₁₉H₁₆O₄ | |

| Molecular Weight | 308.3 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O | |

| Chiral Centers | 1 (C3 position) |

Synthesis and Purification Strategies

Condensation Reaction Pathways

Synthesis typically involves multi-step condensation reactions between substituted phenols and furan derivatives. Key steps include:

-

Biphenyl Precursor Activation: 4-Biphenylyl magnesium bromide reacts with furfural under Grignard conditions to form a secondary alcohol intermediate.

-

Hydroxy Acid Formation: Oxidation of the alcohol group to a ketone, followed by nucleophilic addition of cyanide and hydrolysis yields the α-hydroxy acid backbone.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics while minimizing side reactions |

| Solvent | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | Enhances reactant solubility |

| Catalyst | p-Toluenesulfonic acid (PTSA) | Accelerates condensation |

| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane) | ≥95% purity |

Reaction yields remain unpublished, though chromatographic purification is standard.

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound’s carboxylic acid (pKa ≈ 4.5) and α-hydroxyl group (pKa ≈ 14) govern its solubility:

-

Ionization State: Predominantly deprotonated (COO⁻) at physiological pH, enhancing water solubility.

-

Hydrogen Bonding: The hydroxyl and carboxylate groups form intramolecular H-bonds, stabilizing the cis-enol tautomer.

Reactivity in Esterification

Hydracrylic acid undergoes Fischer esterification with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions:

Ester derivatives show increased lipid solubility, potentially enhancing blood-brain barrier permeability in drug candidates.

Hypothetical Applications and Research Directions

Pharmaceutical Development

-

Kinase Inhibition: The biphenyl moiety may act as a ATP-binding site competitor in tyrosine kinases (e.g., EGFR, VEGFR).

-

Antimicrobial Activity: Furan rings exhibit known antimicrobial properties, though specific data for this compound are lacking.

Materials Science

-

Polymer Crosslinking: The diaromatic structure could serve as a crosslinker in epoxy resins, improving thermal stability.

-

Liquid Crystals: Conjugated π-systems may enable mesophase formation in display technologies.

| Application | Advantages | Challenges |

|---|---|---|

| Drug Delivery | Tunable solubility via esterification | Uncharacterized pharmacokinetics |

| Polymer Engineering | High thermal stability | Cost-intensive synthesis |

Critical Research Gaps and Future Directions

-

Stereochemical Resolution: Absolute configuration determination via X-ray crystallography or chiral HPLC.

-

In Vitro Bioactivity: Screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

-

Computational Modeling: DFT studies to predict binding affinities for kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume